4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one chemical structure
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one chemical structure
An In-depth Technical Guide to the Synthesis and Characterization of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one
Introduction
Coumarins, a class of benzopyran-2-one compounds, are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The 4-phenylcoumarin core, in particular, has been identified as a privileged structure, with derivatives demonstrating potent anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comprehensive technical overview of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, a novel derivative. As this specific molecule is not extensively described in current literature, this document outlines a robust synthetic strategy, predicted analytical characteristics, and a discussion of its potential biological significance based on the well-established activities of structurally related compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the synthesis and potential applications of this and similar coumarin derivatives. The methodologies described herein are based on established and reliable chemical transformations, providing a practical framework for the laboratory synthesis and subsequent investigation of this compound.
Synthetic Strategy and Protocols
The synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is proposed via a two-step process. The first step involves the creation of the core 7-hydroxy-4-phenylcoumarin scaffold through a Pechmann condensation. The second step is the etherification of the 7-hydroxy group via a Williamson ether synthesis.
Part 1: Synthesis of 7-Hydroxy-4-phenylcoumarin (Intermediate 1)
The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5][6] In this protocol, resorcinol is reacted with ethyl benzoylacetate using concentrated sulfuric acid as the catalyst.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine resorcinol (11.0 g, 0.1 mol) and ethyl benzoylacetate (19.2 g, 0.1 mol).
-
Acid Addition: While cooling the flask in an ice bath and stirring, slowly add concentrated sulfuric acid (50 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-phenylcoumarin as a white to off-white solid.[4]
Part 2: Synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one (Final Product)
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[7][8][9][10][11] In this step, the synthesized 7-hydroxy-4-phenylcoumarin is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from (1-bromoethyl)benzene.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 7-hydroxy-4-phenylcoumarin (2.38 g, 10 mmol) in 50 mL of anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Alkyl Halide Addition: Add (1-bromoethyl)benzene (1.85 g, 10 mmol) dropwise to the suspension.
-
Reaction: Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
Work-up: After the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one.
Predicted Analytical Data
The structural confirmation of the synthesized 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one would be achieved through standard analytical techniques. The following table summarizes the predicted data based on the proposed structure and known values for similar coumarin derivatives.
| Analytical Technique | Predicted Data |
| ¹H NMR | δ (ppm): 1.6-1.8 (d, 3H, CH₃), 5.3-5.5 (q, 1H, O-CH), 6.2-6.4 (s, 1H, H-3), 6.8-7.0 (m, 2H, Ar-H), 7.2-7.6 (m, 10H, Ar-H) |
| ¹³C NMR | δ (ppm): 23-25 (CH₃), 78-80 (O-CH), 102-104, 112-114, 115-117, 127-130, 131-133, 135-137, 154-156, 160-162, 162-164 |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₂₃H₁₈O₃ approx. 343.13 |
Potential Biological Activities and Mechanism of Action
While the specific biological profile of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has not been reported, the extensive research on related 4-phenylcoumarin derivatives allows for informed hypotheses regarding its potential therapeutic applications.
Anticancer Activity
Coumarin derivatives are well-documented for their anticancer properties, acting through various mechanisms.[1][2][12][13][14] These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][14] The 4-phenyl substitution is often associated with enhanced cytotoxic activity. It is plausible that 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one could exhibit similar effects.
Potential mechanisms of action include the modulation of key signaling pathways involved in cancer progression, such as:
-
PI3K/Akt/mTOR Pathway: Many coumarins have been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[12][13][14]
-
NF-κB Signaling: Inhibition of the NF-κB pathway by coumarins can suppress inflammation-driven cancer progression and enhance the efficacy of other anticancer agents.[1][12][13]
-
MAPK Pathway: Modulation of the MAPK pathway can lead to cell cycle arrest and apoptosis.[12][13]
Anti-inflammatory Activity
The anti-inflammatory properties of coumarins are also well-established.[15] They can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one suggest it could possess anti-inflammatory effects, potentially through the inhibition of the NF-κB and MAPK signaling pathways.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one in a cancer cell, based on the known activities of related coumarin derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction [academia.edu]
- 6. jetir.org [jetir.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations [frontiersin.org]
- 14. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 15. mdpi.com [mdpi.com]
